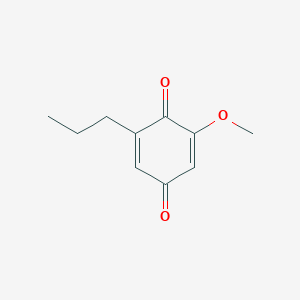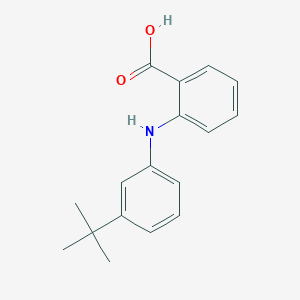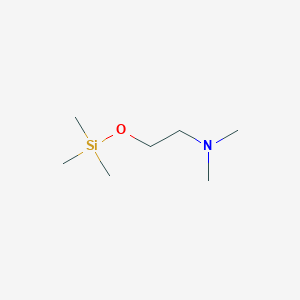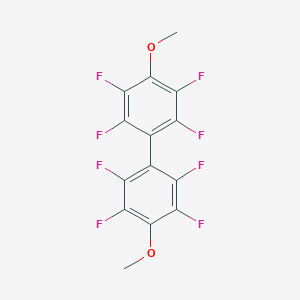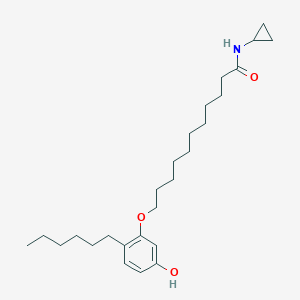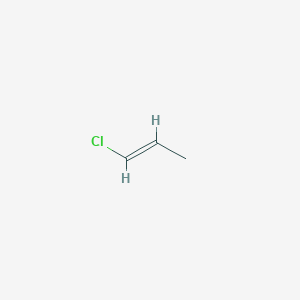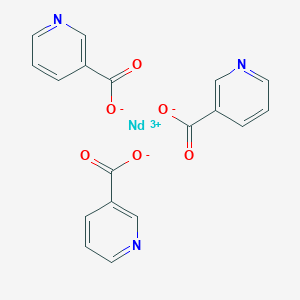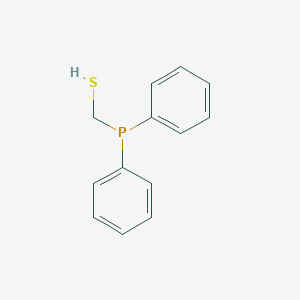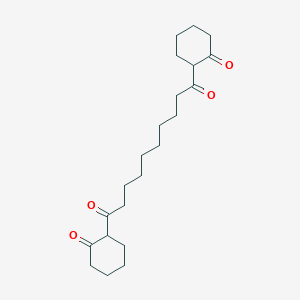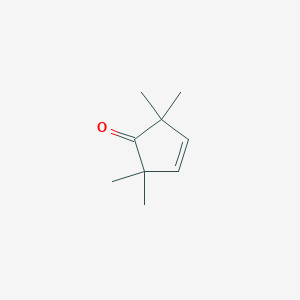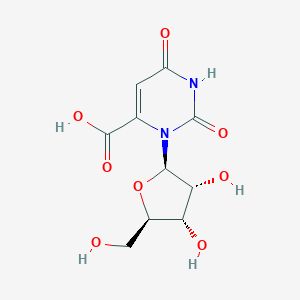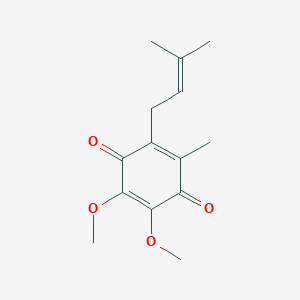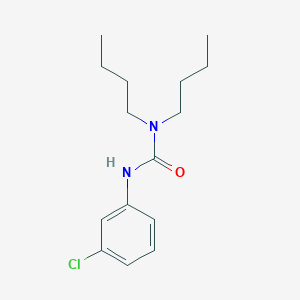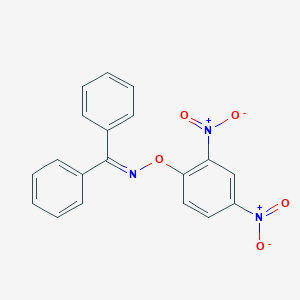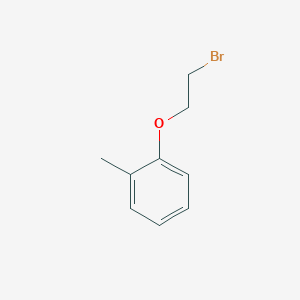
1-(2-Bromoethoxy)-2-methylbenzene
概要
説明
Molecular Structure Analysis
The molecular structure of a similar compound, “1-(2-Bromoethoxy)-2-bromobenzene”, has been reported . It has a molecular formula of C8H8Br2O and a molecular weight of 279.96 g/mol . The structure includes a benzene ring with bromoethoxy and bromine substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1-(2-Bromoethoxy)-2-bromobenzene”, have been reported . It is a clear liquid with a stench. It has a melting point range of 35 - 36 °C and a boiling point range of 160 - 162 °C at 16 mmHg .科学的研究の応用
Synthesis and Crystal Structure of Chalcone Derivatives and Their Effect on α-Glucosidase
Specific Scientific Field
This research falls under the field of Chemical Crystallography and Pharmaceutical Applications .
Summary of the Application
The compound “1-(2-Bromoethoxy)-2-methylbenzene” is used in the synthesis of chalcone derivatives. These derivatives have shown promise in pharmaceutical applications due to their structural features. They may display anti-diabetes, anti-cancer, anti-malarial, anti-bacterial, anti-viral, anti-HIV, or anti-inflammatory activity .
Methods of Application or Experimental Procedures
The chalcone derivatives were synthesized and characterized by 1 H NMR, HRMS. The crystalline structures of compounds were further characterized by X-ray crystal diffraction . The inhibition activity of these compounds on α-glucosidase activity was evaluated using a micro determination model based on the reaction of α-glucosidase and 4-nitrophenyl-α-d-gluocpynoaside (PNPG). The test compounds were dissolved in DMSO and phosphate buffer (PB) to prepare the required distributing (10, 20 mmol/L) concentration .
Results or Outcomes Obtained
Among the five compounds synthesized, two showed inhibitory activity on α-glucosidase, but two others increased the activity of α-glucosidase .
Bromide-based Nonflammable Electrolyte for Safe and Long-life Sodium Metal Batteries
Specific Scientific Field
This research falls under the field of Energy Storage Technologies and Battery Science .
Summary of the Application
The compound “1-(2-Bromoethoxy)-2-methylbenzene” is used in the development of a new class of bromide-based nonflammable electrolytes for sodium metal batteries . These batteries are promising energy storage technologies due to the rich abundance of sodium and its high gravimetric capacity .
Methods of Application or Experimental Procedures
The researchers used a flame-retardant 2-bromo-1-(2-bromoethoxy)ethane (BBE) solvent to create a bromide-based nonflammable electrolyte . This solvent not only has higher fire retardancy than typical P, Cl, F-based nonflammable solvents but also derives a solid electrolyte interphase (SEI) containing NaBr with a high ionic conductivity to suppress the dendrite and gassing issues .
Results or Outcomes Obtained
The BBE-based electrolyte prolonged the cycle life (80% capacity retention) of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles and produced a stable cycle life of 1400 h in the Na//Na symmetric cells . A sodium metal pouch cell showed a capacity retention of 97.9% after 264 cycles at 1C .
Synthesis of 1-Bromo-2-aryloxyethane Derivatives and Evaluation of Larval Mortality against Aedes aegypti
Specific Scientific Field
This research falls under the field of Organic Chemistry and Pharmaceutical Applications .
Summary of the Application
The compound “1-(2-Bromoethoxy)-2-methylbenzene” is used in the synthesis of 1-bromo-2-aryloxyethane derivatives . These compounds have been reported to show a broad spectrum of pharmaceutical, agricultural, and chemical engineering applications .
Methods of Application or Experimental Procedures
The compounds were prepared by direct etherification of phenols with 1,2-dibromoethane using anhydrous K2CO and acetonitrile as solvent reaction, at 80∘C, in a reaction time of 6h .
Results or Outcomes Obtained
The compounds were characterized by conventional spectral data (MS and NMR). Larvicidal activity results showed a 100% larval mortality after 24-hour exposure to the compound 1-(2-bromoethoxy)-2-phenylbenzene .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(2-bromoethoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXRTJHEVCZIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364625 | |
| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-2-methylbenzene | |
CAS RN |
18800-32-3 | |
| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

